N-Cyano-N-phenyl-p-toluenesulfonamide
CAS No.: 55305-43-6
Cat. No.: VC21278161
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55305-43-6 |
---|---|
Molecular Formula | C14H12N2O2S |
Molecular Weight | 272.32 g/mol |
IUPAC Name | N-cyano-4-methyl-N-phenylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 |
Standard InChI Key | CIIFNSIDKZSDBR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
N-Cyano-N-phenyl-p-toluenesulfonamide exhibits a defined set of physical and chemical properties that influence its handling, storage, and reactivity. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
N-Cyano-N-phenyl-p-toluenesulfonamide appears as a white solid at room temperature with a melting point range of 85-87°C . The compound has a predicted boiling point of 418.4±38.0°C and a predicted density of 1.317±0.06 g/cm³, though these values are based on computational predictions rather than experimental measurements . The solid form provides convenience for weighing and handling in laboratory settings.
Table 1 summarizes the key physical properties of N-Cyano-N-phenyl-p-toluenesulfonamide:
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Color | White | |
Melting Point | 85-87°C | |
Boiling Point | 418.4±38.0°C (Predicted) | |
Density | 1.317±0.06 g/cm³ (Predicted) | |
Molecular Weight | 272.32 g/mol |
Chemical Identifiers and Structure
The compound can be identified through various chemical notation systems. Its structural representation includes a phenyl group and a p-toluenesulfonyl group attached to a nitrogen atom that also bears a cyano group. This arrangement is responsible for the compound's characteristic reactivity.
Table 2 presents the chemical identifiers for N-Cyano-N-phenyl-p-toluenesulfonamide:
The structural features, particularly the N-CN bond, contribute to its reactivity as an electrophilic cyanating reagent. The p-toluenesulfonyl group serves as an excellent leaving group, facilitating the transfer of the cyano moiety to nucleophilic substrates in various chemical transformations .
Chemical Properties
N-Cyano-N-phenyl-p-toluenesulfonamide possesses several important chemical properties that determine its reactivity patterns. The compound has a predicted pKa value of -8.96±0.50, indicating its low basicity . The N-CN bond is particularly important for its function as a cyanating agent, as this bond undergoes cleavage during reactions with nucleophiles.
The compound shows stability under normal laboratory conditions but should be stored at refrigeration temperatures (2-8°C) to maintain its integrity over longer periods . Its chemical behavior is characterized by its ability to serve as an electrophilic cyanating reagent in various transformations, including reactions with aryl and heteroaryl bromides and direct C-H cyanation reactions .
Synthesis Methods
Kurzer's Method
Applications in Organic Synthesis
N-Cyano-N-phenyl-p-toluenesulfonamide has emerged as a versatile reagent in organic synthesis, with applications spanning multiple reaction types and synthetic strategies. Its utility derives from its ability to serve as a safer source of electrophilic cyanide.
As an Electrophilic Cyanating Reagent
One of the primary applications of N-Cyano-N-phenyl-p-toluenesulfonamide is as an electrophilic cyanating reagent. Beller and colleagues pioneered this application, demonstrating its effectiveness in the cyanation of aryl and heteroaryl bromides through in situ generated Grignard reagents . This reaction provides access to various aromatic nitriles under relatively mild conditions.
The cyanation reactions using N-Cyano-N-phenyl-p-toluenesulfonamide offer several advantages over traditional cyanating methods:
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Wider substrate scope, accommodating various functional groups
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Safer operation without the need for highly toxic cyanide salts
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Moderate to excellent yields for most substrates
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Formation of environmentally benign byproducts, specifically N-phenyl-p-toluenesulfonamide
Direct C-H Cyanation
These prices were last updated in December 2021 and may have changed since then . The significant price variation reflects differences in purity, packaging, and supplier pricing strategies.
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